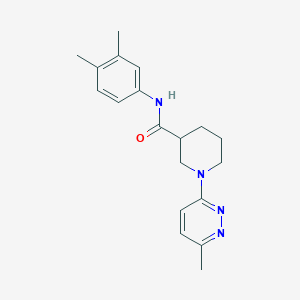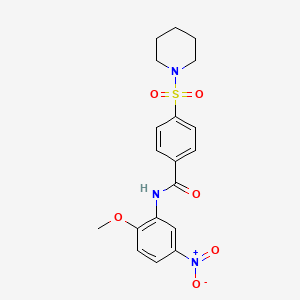
N-(pentan-3-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pentan-3-yl)hydroxylamine is an organic compound with the molecular formula C5H13NO. It features a carbon chain (pentane) with a hydroxyl (OH) group and a hydroxylamine (NOH) group attached to the third carbon atom. This compound is part of the hydroxylamine family, which is known for its diverse applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A common method for synthesizing N-(pentan-3-yl)hydroxylamine involves the reaction of 3-pentanone (a ketone) with hydroxylamine. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{COCH}_3 + \text{H}_2\text{NOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C(NOH)CH}_3 + \text{H}_2\text{O} ] This reaction typically requires mild acidic or basic conditions to facilitate the formation of the hydroxylamine.
Industrial Production Methods: This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(pentan-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Aplicaciones Científicas De Investigación
N-(pentan-3-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the formation of oximes and amides.
Biology: It is studied for its potential role in biochemical reactions, including enzyme inhibition and radical scavenging.
Medicine: Research is ongoing into its potential use as an antibacterial agent, particularly against drug-resistant bacteria.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism by which N-(pentan-3-yl)hydroxylamine exerts its effects involves its ability to act as a radical scavenger. It inhibits the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation, making it a potential antibacterial agent .
Comparación Con Compuestos Similares
Hydroxylamine (NH2OH): A simpler compound with similar reactivity but lacking the pentyl group.
N-methylhydroxylamine (CH3NHOH): Similar structure but with a methyl group instead of a pentyl group.
N-ethylhydroxylamine (C2H5NHOH): Similar structure but with an ethyl group instead of a pentyl group
Uniqueness: N-(pentan-3-yl)hydroxylamine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the pentyl group can influence its solubility, stability, and interaction with other molecules, making it suitable for specific applications that simpler hydroxylamines may not be able to fulfill.
Propiedades
IUPAC Name |
N-pentan-3-ylhydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-2)6-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFQYHCCMKEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)


![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)
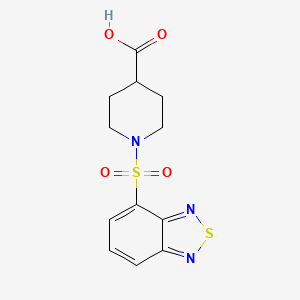
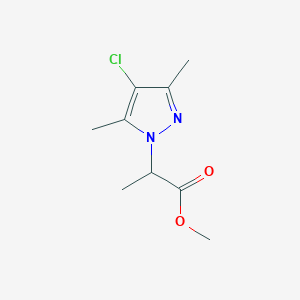
![4,4,4-Trifluoro-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2527951.png)
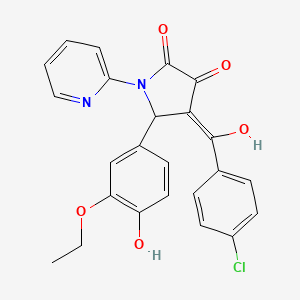

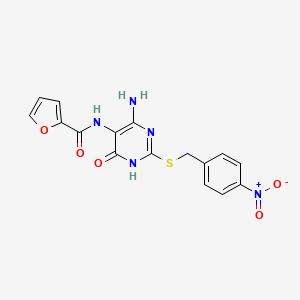
![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

